2-((Tetrahydro-2H-pyran-2-yl)thio)acetic Acid: Technical Profile & Applications
2-((Tetrahydro-2H-pyran-2-yl)thio)acetic Acid: Technical Profile & Applications
The following technical guide details the structure, physicochemical properties, synthesis, and applications of 2-((tetrahydro-2H-pyran-2-yl)thio)acetic acid .
Executive Summary
2-((Tetrahydro-2H-pyran-2-yl)thio)acetic acid (CAS: 125488-66-6 ) is a specialized organosulfur compound serving primarily as a protected equivalent of thioglycolic acid (mercaptoacetic acid).[1] Characterized by a tetrahydropyranyl (THP) group masking the thiol moiety, this molecule allows researchers to leverage the carboxylic acid functionality in peptide coupling or esterification reactions without interference from the nucleophilic sulfur. It is a critical building block in the synthesis of peptidomimetics, matrix metalloproteinase (MMP) inhibitors, and complex heterocyclic libraries.
Chemical Identity & Structure
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2-(oxan-2-ylsulfanyl)acetic acid |
| Common Synonyms | S-(Tetrahydropyran-2-yl)thioglycolic acid; (Tetrahydro-2H-pyran-2-ylthio)acetic acid |
| CAS Number | 125488-66-6 |
| Molecular Formula | C₇H₁₂O₃S |
| Molecular Weight | 176.23 g/mol |
| SMILES | O=C(O)CSC1CCCCO1 |
Structural Analysis
The molecule consists of a thioglycolic acid backbone where the sulfhydryl (-SH) hydrogen is replaced by a tetrahydropyran-2-yl (THP) ring.
-
Hemithioacetal Linkage: The sulfur atom is bonded to the anomeric carbon (C2) of the pyran ring. This C-S bond is chemically a monothioacetal, imparting specific acid-lability.
-
Chirality: The C2 position of the tetrahydropyran ring is a chiral center. Synthetically produced material is typically a racemic mixture (
) unless chiral separation or asymmetric catalysis is employed. -
Conformation: The sulfur substituent at the anomeric position is subject to the anomeric effect , often favoring an axial orientation to stabilize the antibonding orbitals of the ring oxygen.
Structural Visualization
The following diagram illustrates the connectivity and the specific hemithioacetal linkage.
Physicochemical Properties[2][3][4][5]
| Property | Value | Context |
| Physical State | Viscous Oil or Low-Melting Solid | Typically solidifies upon cooling; commercial salts (K+) are solids. |
| Boiling Point | ~145°C (at 0.5 mmHg) | Predicted; decomposes at high temperatures due to thioacetal instability. |
| pKa | 3.6 – 3.8 | Comparable to thioglycolic acid; slightly higher due to thioether induction. |
| LogP | ~1.2 | Moderately lipophilic due to the THP ring. |
| Solubility | DCM, EtOAc, MeOH, DMSO | High solubility in organic solvents; sparingly soluble in water (acid form). |
Synthesis & Manufacturing
The industrial and laboratory synthesis relies on the acid-catalyzed addition of thioglycolic acid to 3,4-dihydro-2H-pyran (DHP). This reaction follows a Markovnikov addition mechanism.
Synthetic Protocol
Reagents: Thioglycolic acid (1.0 equiv), 3,4-Dihydro-2H-pyran (1.1 equiv).
Catalyst:
Step-by-Step Methodology:
-
Preparation: Charge a reaction flask with thioglycolic acid and dry DCM under an inert atmosphere (
). -
Addition: Cool the solution to 0°C. Add 3,4-dihydro-2H-pyran dropwise to control the exotherm.
-
Catalysis: Add catalytic pTSA. Stir at 0°C for 30 minutes, then warm to room temperature for 2-4 hours.
-
Quenching: Wash the organic layer with saturated
(careful pH control required to retain the acid in aqueous phase if purifying as salt, or wash with brine to keep acid in organic). Correction: To isolate the free acid, wash with water/brine. To isolate as a salt, extract with base. -
Purification: Dry over
, filter, and concentrate in vacuo. The product is often used without distillation due to thermal instability.
Reaction Mechanism Diagram
Reactivity & Applications
Protecting Group Utility
The primary utility of this molecule is as a masked thiol . The THP group protects the sulfur from oxidation (disulfide formation) and alkylation during multi-step synthesis.
-
Stability: Stable to basic conditions (e.g., ester saponification, amide coupling with EDC/NHS).
-
Deprotection: The THP group is removed using mild aqueous acid (e.g., acetic acid/water, dilute HCl) or heavy metal salts (AgNO₃), liberating the free thiol.
Medicinal Chemistry Applications[2][4][6]
-
MMP Inhibitor Fragments: The hydroxamic acid derivatives of this scaffold are investigated as Matrix Metalloproteinase (MMP) inhibitors. The sulfur atom coordinates with the Zinc ion in the enzyme's active site.
-
Peptidomimetics: Used to introduce a mercaptoacetyl group into peptide chains. The THP group is kept intact during peptide coupling and removed in the final global deprotection step.
-
Library Synthesis: The carboxylic acid allows for the rapid generation of amide libraries. Once the diversity is introduced at the acid end, the sulfur can be deprotected and further functionalized (e.g., reaction with maleimides).
Comparison: S-THP vs. O-THP
It is crucial to distinguish this molecule from its oxygen analog, 2-(tetrahydro-2H-pyran-2-yloxy)acetic acid.
-
S-THP (This Topic): C-S bond. More nucleophilic upon deprotection. Used for thiol chemistry.[2]
-
O-THP: C-O bond. Used for alcohol protection.
-
Note: The S-THP linkage is generally more stable to acid hydrolysis than the O-THP linkage, often requiring slightly more vigorous conditions or specific scavengers to remove.
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).
-
Odor: Characteristic sulfide stench (rotten cabbage/garlic-like). Handle only in a fume hood.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The compound is prone to oxidation to the sulfoxide if exposed to air for prolonged periods.
References
-
PubChem. (2025).[3] Compound Summary: 2-((tetrahydro-2H-pyran-2-yl)thio)acetic acid.[1] National Library of Medicine. Retrieved from [Link]
-
Hoan, D. Q. (2018).[4] Reaction of Schiff Bases with Thioglycolic Acid: Synthesis of Thiazolidin-4-one Compounds. Hue University Journal of Science. Retrieved from [Link][4]
Sources
- 1. 125488-66-6 | 2-((Tetrahydro-2H-pyran-2-yl)thio)acetic acid - AiFChem [aifchem.com]
- 2. RU2039040C1 - Process for preparing thioglycolic acid - Google Patents [patents.google.com]
- 3. 2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid | C10H11NO3S | CID 737673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
